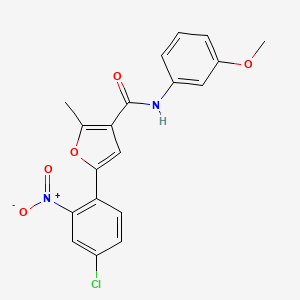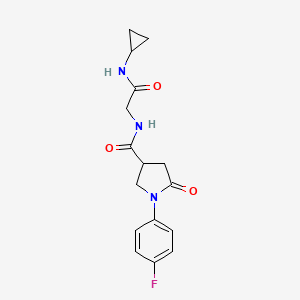
Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate is a synthetic organic compound that belongs to the class of tetrahydrooxepine carboxylates. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has also been found to bind to certain receptors in the body, such as the adenosine A1 receptor, which is involved in the regulation of cardiovascular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to exhibit potent anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2. Additionally, this compound has also been found to exhibit vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Furthermore, this compound has also been found to exhibit antitumor and antiviral activities, which may have potential applications in the treatment of cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate in lab experiments is its high yield and purity. This compound can be synthesized easily and purified through simple techniques such as column chromatography. Additionally, this compound has been found to exhibit potent biological activity, which makes it an attractive candidate for various scientific research applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate. One of the most promising directions is in the development of new antitumor and antiviral drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cardiovascular diseases. Furthermore, the synthesis of analogs of this compound may lead to the development of new drugs with improved biological activity and reduced side effects.
Méthodes De Synthèse
The synthesis of Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate involves the reaction of 4-methoxybenzylamine with ethyl 2,3-epoxy-4-oxobutanoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate that undergoes a ring-opening reaction to form the final product. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques such as column chromatography.
Applications De Recherche Scientifique
Ethyl 5-((4-methoxybenzyl)amino)-2,3,6,7-tetrahydrooxepine-4-carboxylate has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit potential antitumor, anti-inflammatory, and antiviral activities. Additionally, this compound has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been found to exhibit vasodilatory effects.
Propriétés
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methylamino]-2,3,6,7-tetrahydrooxepine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-17(19)15-8-10-21-11-9-16(15)18-12-13-4-6-14(20-2)7-5-13/h4-7,18H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDQGPQABFHGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCOCC1)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2782668.png)
![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)
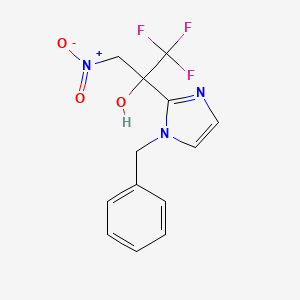
![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)

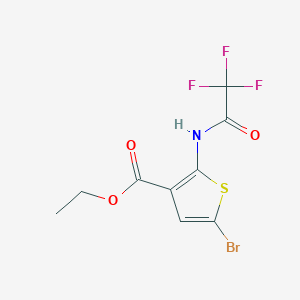
![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2782678.png)
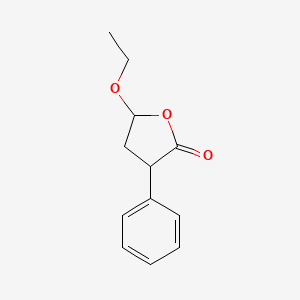
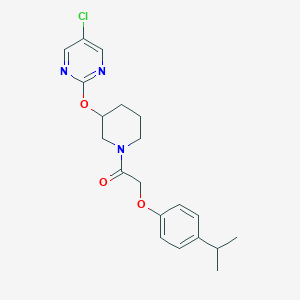
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)
